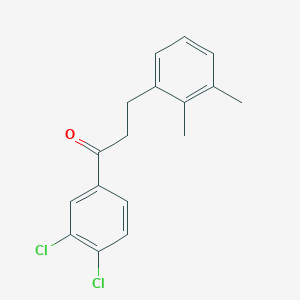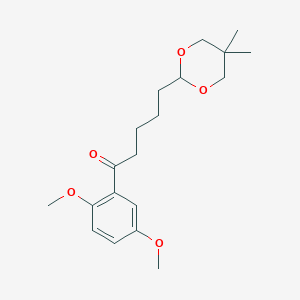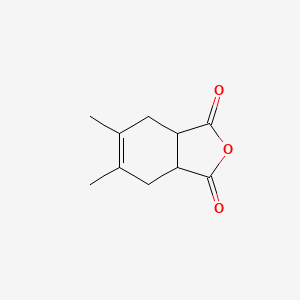
3',5'-Dichloro-3-(3-methylphenyl)propiophenone
Overview
Description
“3’,5’-Dichloro-3-(3-methylphenyl)propiophenone” is a chemical compound with the linear formula C16H14Cl2O . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “3’,5’-Dichloro-3-(3-methylphenyl)propiophenone” is represented by the InChI code 1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 . This indicates that the compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom.Physical and Chemical Properties Analysis
“3’,5’-Dichloro-3-(3-methylphenyl)propiophenone” has a molecular weight of 293.19 . Other physical and chemical properties such as melting point, boiling point, and density can be found in detailed chemical databases .Scientific Research Applications
1. Copolymer Synthesis
A study by Kim et al. (1999) explored the preparation of electrophilic trisubstituted ethylenes, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, for copolymer synthesis with styrene. These propenoates, related to 3',5'-Dichloro-3-(3-methylphenyl)propiophenone, exhibited high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character (Kim et al., 1999).
2. Semisynthesis of Methoxylated Propiophenones
Joshi et al. (2005) conducted a study on the rapid semisynthesis of natural methoxylated propiophenones, which are structurally similar to this compound. The process involved catalytic amounts of palladium chloride and sodium formate, demonstrating a practical approach for synthesizing phenylpropanes and their subsequent oxidation (Joshi et al., 2005).
3. Synthesis of Radioactive Organic Compounds
Drahowzal and Wiesinger (1971) explored the synthesis of radioactive organic compounds, which involved the methylation of m-hydroxy-acetophenone to produce compounds akin to this compound. This research highlights the potential of such compounds in radiolabeling for scientific studies (Drahowzal & Wiesinger, 1971).
4. Pyrimidinone Synthesis
Bonacorso et al. (2003) reported the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones using 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. These buten-2-ones, related to this compound, were used as precursors in producing novel pyrimidinones (Bonacorso et al., 2003).
5. Asymmetric Synthesis of Organic Acids
Mitsui and Kudo (1967) conducted a study on the asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid using propiophenone. This research provides insights into the utilization of compounds like this compound in asymmetric synthesis processes (Mitsui & Kudo, 1967).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-3-2-4-12(7-11)5-6-16(19)13-8-14(17)10-15(18)9-13/h2-4,7-10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBNKBETXRVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644097 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-13-3 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine](/img/structure/B3025025.png)



![2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3025030.png)

